molecular formula C13H14N2O2 B2895213 4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 220684-41-3

4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2895213
CAS No.: 220684-41-3
M. Wt: 230.267
InChI Key: QOVWXSIIFZZFFA-PKNBQFBNSA-N
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Description

4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
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Biological Activity

The compound 4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one , a derivative of oxazolones, has garnered attention due to its potential biological activities. Oxazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

This compound features a dimethylamino group that enhances its solubility and potential biological interactions. The presence of the oxazole ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that oxazolone derivatives exhibit significant antimicrobial properties. A study involving various oxazolones demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the tested compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound NameMIC (mg/mL)Target Organism
Oxazolone A0.0039S. aureus
Oxazolone B0.025E. coli

Analgesic Activity

Analgesic properties have been evaluated using the writhing test and hot plate test in animal models. In these studies, compounds similar to this compound demonstrated significant pain relief compared to control groups. The results indicated that the presence of specific substituents on the oxazolone ring could enhance analgesic efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored through molecular docking studies targeting cyclooxygenase enzymes (COX). Compounds with similar structures showed promising binding affinities, suggesting that they could inhibit inflammatory pathways effectively .

Case Studies

A notable case study involved the synthesis and evaluation of related oxazolone derivatives for their analgesic and anti-inflammatory effects. The study utilized both in vitro and in vivo models to assess the compounds' efficacy and toxicity profiles. The findings revealed that certain derivatives exhibited low toxicity while maintaining high analgesic activity, making them suitable candidates for further development .

Properties

IUPAC Name

(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(15(2)3)11-13(16)17-12(14-11)10-7-5-4-6-8-10/h4-8H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVWXSIIFZZFFA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.